molecular formula C17H25NO2 B8627475 1-Piperidinecarboxylic acid, 3-(phenylmethyl)-, 1,1-dimethylethyl ester

1-Piperidinecarboxylic acid, 3-(phenylmethyl)-, 1,1-dimethylethyl ester

Cat. No.: B8627475
M. Wt: 275.4 g/mol
InChI Key: UDCJHLIHVGGUIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Piperidinecarboxylic acid, 3-(phenylmethyl)-, 1,1-dimethylethyl ester is a chemical compound that features a piperidine ring substituted with a benzyl group and a tert-butoxycarbonyl (Boc) protecting group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Piperidinecarboxylic acid, 3-(phenylmethyl)-, 1,1-dimethylethyl ester typically involves the protection of the piperidine nitrogen with a Boc group followed by the introduction of the benzyl group. One common method includes:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory methods but are scaled up and optimized for efficiency and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 1-Piperidinecarboxylic acid, 3-(phenylmethyl)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Methyl-substituted piperidine.

    Substitution: Free amine derivatives.

Scientific Research Applications

1-Piperidinecarboxylic acid, 3-(phenylmethyl)-, 1,1-dimethylethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and as a building block for biologically active compounds.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Piperidinecarboxylic acid, 3-(phenylmethyl)-, 1,1-dimethylethyl ester primarily involves its role as a protected amine. The Boc group protects the amine from unwanted reactions, allowing for selective functionalization of other parts of the molecule. Upon deprotection, the free amine can interact with various molecular targets, including enzymes and receptors, depending on the specific application .

Comparison with Similar Compounds

  • 1-(t-Butoxycarbonyl)-4-benzylpiperidine
  • 1-(t-Butoxycarbonyl)-3-methylpiperidine
  • 1-(t-Butoxycarbonyl)-3-phenylpiperidine

Comparison: 1-Piperidinecarboxylic acid, 3-(phenylmethyl)-, 1,1-dimethylethyl ester is unique due to the specific positioning of the benzyl group on the piperidine ring, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different physical and chemical properties, such as solubility, stability, and reactivity, making it suitable for specific applications .

Properties

Molecular Formula

C17H25NO2

Molecular Weight

275.4 g/mol

IUPAC Name

tert-butyl 3-benzylpiperidine-1-carboxylate

InChI

InChI=1S/C17H25NO2/c1-17(2,3)20-16(19)18-11-7-10-15(13-18)12-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3

InChI Key

UDCJHLIHVGGUIC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CC2=CC=CC=C2

Origin of Product

United States

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